2-Isopropoxy-3-methoxybenzaldehyde

Description

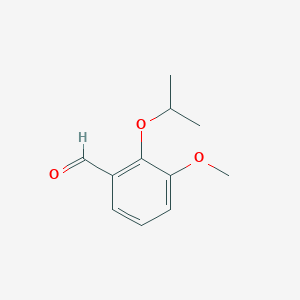

2-Isopropoxy-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an isopropoxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry, particularly as an auxiliary agent in the preparation of complex heterocycles. For instance, structural analogs such as 2-hydroxy-3-isopropoxy-4-methoxybenzaldehyde (compound 31) have been employed to synthesize substituted seven- and eight-membered bis(lactams), demonstrating enhanced reactivity and stability compared to earlier auxiliaries . The isopropoxy group contributes to steric bulk and lipophilicity, while the methoxy group modulates electronic effects, making this compound versatile in multi-step synthetic pathways.

Properties

IUPAC Name |

3-methoxy-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-9(7-12)5-4-6-10(11)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUKQVINIBATNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392754 | |

| Record name | 2-isopropoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-35-7 | |

| Record name | 3-Methoxy-2-(1-methylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75792-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-isopropoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: 2-Isopropoxy-3-methoxybenzoic acid.

Reduction: 2-Isopropoxy-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

2-Isopropoxy-3-methoxybenzaldehyde is used in various scientific research applications.

Medicinal Chemistry Applications

- Building Block: It serves as a building block in synthesizing biologically active compounds, with its structural features allowing modifications to enhance pharmacological properties.

- Anticancer Agents: Derivatives of this compound can act as inhibitors of specific cancer-related proteins. Similar benzaldehyde scaffolds have shown potential in targeting WDR5, a protein implicated in mixed lineage leukemia, suggesting that 5-chloro derivatives could be explored for similar applications.

- Antimicrobial Activity: Derivatives have been studied for their antimicrobial properties, with the chloro and methoxy groups potentially contributing to enhanced activity against various bacterial strains.

Synthetic Applications

- Intermediate in Organic Synthesis: The compound is utilized as an intermediate in synthesizing various organic molecules.

- Synthesis of Isoquinolines: this compound is a precursor for synthesizing isoquinoline derivatives, which are important in pharmaceuticals due to their diverse biological activities. The synthetic pathway typically involves reactions such as cyclization and functional group transformations.

- Building Block for Heterocycles: It is used to create bicyclic structures and heterocycles through reactions such as Friedel-Crafts acylation and Wittig reactions. These heterocycles are often found in drug candidates and can exhibit a range of biological activities.

Detailed Case Studies

Case Study 1: Synthesis of Isoquinoline Derivatives

- Researchers demonstrated a multi-step synthetic route involving initial formation of an intermediate followed by cyclization using 5-chloro-2-isopropoxy-3-methoxybenzaldehyde to synthesize isoquinoline derivatives.

- The resulting isoquinolines exhibited potent activity against cancer cell lines, highlighting the compound's utility in drug discovery.

Case Study 2: Antimicrobial Activity Assessment

- An investigation assessed the antimicrobial efficacy of various derivatives synthesized from 5-chloro-2-isopropoxy-3-methoxybenzaldehyde.

- The study employed standard disk diffusion methods against a panel of pathogens, revealing that certain modifications significantly enhanced antibacterial activity, making these derivatives promising candidates for further development.

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit tubulin polymerization, a critical process in cancer cell division.

| Property | Value |

|---|---|

| Inhibition of Tubulin Polymerization (IC50 μM) | 1.2 ± 0.1 |

| % Inhibition of Colchicine Binding (at 5 μM) | 72 ± 2 |

This disruption of microtubule dynamics leads to cytotoxic effects against various human cancer cell lines such as SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The compound has also been studied for its inhibitory effects on various enzymes, such as acetylcholinesterase (AChE), relevant for neurodegenerative diseases like Alzheimer's, with IC50 values for AChE inhibition reported at approximately 0.22 μM, indicating a strong inhibitory effect.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-methoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects . The methoxy and isopropoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and isopropoxy groups are electron-donating, enhancing the aromatic ring’s electron density and stabilizing intermediates during electrophilic substitution. In contrast, hydroxy groups (e.g., in 3-hydroxybenzaldehyde) increase polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

- Steric Effects : The isopropoxy group in this compound introduces steric hindrance, which can slow undesired side reactions compared to smaller substituents like hydroxy or methoxy. The allyl group in 2-allyl-3-methoxybenzaldehyde offers conjugated π-bond reactivity but less steric bulk .

Physicochemical Properties

- Lipophilicity : The isopropoxy group increases logP (a measure of hydrophobicity) relative to hydroxy or methoxy analogues, enhancing membrane permeability in pharmaceutical contexts. For example, this compound (logP ~2.1) is more lipophilic than 3-hydroxybenzaldehyde (logP ~1.3) .

- Thermal Stability : Isopropoxy-substituted derivatives exhibit higher thermal stability than allyl-substituted counterparts due to reduced unsaturation.

Biological Activity

2-Isopropoxy-3-methoxybenzaldehyde is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features an isopropoxy group and a methoxy group on a benzaldehyde backbone, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This property is particularly relevant in cancer therapy, where targeted inhibition can lead to tumor cell death .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines through pathways involving oxidative stress and caspase activation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line/Organism | Biological Activity | IC50 (μM) | Comments |

|---|---|---|---|---|

| Study 1 | SK-OV-3 (ovarian cancer) | Inhibition of tubulin polymerization | 0.85 ± 0.02 | Strong inhibitor compared to standard drugs |

| Study 2 | NCI-H460 (lung cancer) | Cytotoxicity | <1.0 | Significant apoptosis observed |

| Study 3 | Bacterial strains | Antimicrobial activity | 12.5 | Effective against Gram-positive bacteria |

Case Studies

- Anticancer Activity : In a study published in ACS Omega, researchers evaluated the cytotoxic effects of various derivatives of benzaldehyde, including this compound. The compound demonstrated potent activity against ovarian and lung cancer cell lines, with IC50 values indicating strong inhibition of tumor growth .

- Antimicrobial Efficacy : A separate investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that it effectively inhibited growth at concentrations lower than those typically required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.